![molecular formula C14H17FN2O2S2 B2408462 N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide CAS No. 946304-01-4](/img/structure/B2408462.png)
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide” is a complex organic compound. It contains a sulfonamide group (-SO2NH2), which is often found in various pharmaceuticals, a thiophene ring, which is a five-membered aromatic ring with a sulfur atom, and a dimethylamino group (-N(CH3)2), which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic thiophene ring could impart stability to the molecule, while the polar sulfonamide and dimethylamino groups could influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The sulfonamide group could potentially undergo hydrolysis, the thiophene ring could participate in electrophilic aromatic substitution reactions, and the dimethylamino group could be involved in various nucleophilic reactions .Scientific Research Applications
Reaction-Based Fluorescent Probe Development
A study by Wang et al. (2012) developed a reaction-based fluorescent probe utilizing a structure similar to N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide for the selective discrimination of thiophenols over aliphatic thiols. This probe exhibited high selectivity and sensitivity with potential applications in environmental and biological sciences for thiophenol detection in water samples, highlighting its utility in toxic substance monitoring and safety assessments (Wang et al., 2012).
Fluorescent Molecular Probes for Biological Studies
Another research avenue involves the synthesis of fluorescent solvatochromic dyes for studying biological events and processes. Diwu et al. (1997) synthesized compounds with a similar structural motif, demonstrating strong solvent-dependent fluorescence. These dyes, due to their high fluorescence quantum yields and large Stokes shifts, can be developed into ultrasensitive molecular probes, offering insights into various biological phenomena (Diwu et al., 1997).
Protein Binding Studies
Jun et al. (1971) used a fluorescent probe, structurally related to the sulfonamide , for indirect measurement of binding interactions between parabens and bovine serum albumin. This study underlines the potential of sulfonamide derivatives in understanding the pharmacokinetic properties of drugs, including their distribution and interaction with proteins in biological systems (Jun et al., 1971).
Enzyme Inhibition for Therapeutic Applications
Research on sulfonamide derivatives also extends to their use as enzyme inhibitors with therapeutic implications. For example, Mincione et al. (2005) explored thioureido-substituted sulfonamides showing potent inhibitory properties against carbonic anhydrase isozymes, which play critical roles in physiological processes. Some derivatives demonstrated efficacy in reducing elevated intraocular pressure in a rabbit model of glaucoma, suggesting potential therapeutic applications in ophthalmology (Mincione et al., 2005).
Safety and Hazards
properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2S2/c1-17(2)14(11-7-8-20-10-11)9-16-21(18,19)13-5-3-12(15)4-6-13/h3-8,10,14,16H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHCYWULLIBSRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)F)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2408380.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2408382.png)
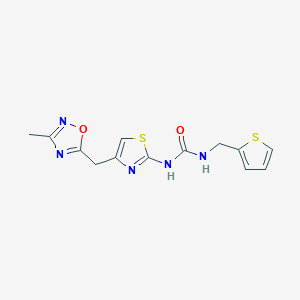
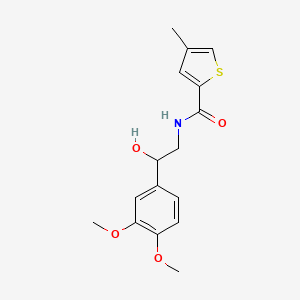
![(6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone](/img/structure/B2408387.png)
![2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}furan](/img/structure/B2408388.png)
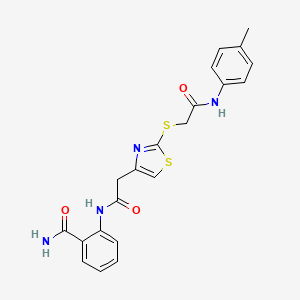


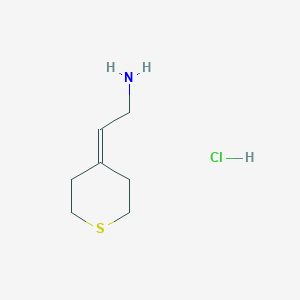
![N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2408399.png)
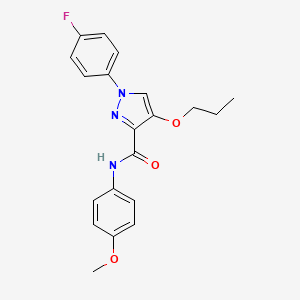
![N-(4-bromophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2408402.png)